molecular formula C20H44FNO B8021080 TBAF tetrahydrofuran

TBAF tetrahydrofuran

Cat. No. B8021080
M. Wt: 333.6 g/mol
InChI Key: YWWARDMVSMPOLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834002B2

Procedure details

a mixture of tetrabutyl ammonium fluoride and tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[CH2:2]([N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5].[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH3:14][CH2:13][CH2:12][CH2:11][N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:2][CH2:3][CH2:4][CH3:5])[CH2:7][CH2:8][CH2:9][CH3:10].[F-:1].[CH2:22]1[CH2:23][O:19][CH2:20][CH2:21]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.